5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQADCCBOSABGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the desired compound in a single step . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Reaction with Primary Amines
Primary amines react with the triazole core to form substituted triazolones. For example:
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Reagents : Ethylenediamine, 2-hydroxyaniline.
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Conditions : Reflux in ethanol (12–24 hours).
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Products :
Mechanism :
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Nucleophilic attack by the amine on the triazole’s carbonyl carbon.
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Cyclization via intramolecular dehydration.
Alkylation and Acylation
The piperazine nitrogen undergoes alkylation or acylation to yield derivatives with enhanced bioactivity:
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Alkylation :
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Reagents : Alkyl halides (e.g., methyl iodide).
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Products : N-Alkylpiperazine derivatives with improved lipophilicity.
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Acylation :
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Reagents : Acetyl chloride, benzoyl chloride.
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Products : Amides used as prodrugs or enzyme inhibitors.
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Applications : These derivatives are explored for antimicrobial and antifungal properties.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles. For instance:
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Reagent : 1,4-Di(3-aminopropyl)piperazine.
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Conditions : Solvent-free, 150°C.
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Product : Symmetric bitriazolyl-4-ylpropyl piperazine derivatives (e.g., 9a,b in ).
Significance : Cyclized products exhibit enhanced thermal stability and binding affinity to biological targets.
Antimicrobial Activity of Derivatives
Derivatives of this compound show moderate to strong activity against Gram-positive bacteria:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 12–14 | 64–128 | |
| Bacillus cereus | 10–12 | 128–256 | |
| Enterococcus faecalis | 8–10 | 256–512 |
Key Findings :
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Triazolone derivatives (3, 6, 8 ) displayed better activity than parent compounds.
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Electron-withdrawing substituents on the triazole ring enhanced antimicrobial potency.
Coordination with Metal Ions
The compound acts as a ligand in coordination chemistry:
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Metal ions : Cu(II), Fe(III), Zn(II).
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Complex Formation :
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Bidentate or tridentate binding via triazole and piperazine nitrogens.
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Applications in catalysis and metal-organic frameworks (MOFs).
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Stability : Complexes are stable in aqueous media at pH 6–8.
Oxidation and Reduction
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Oxidation :
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Reagents : H₂O₂, KMnO₄.
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Products : Triazole N-oxides (potential anticancer agents).
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Reduction :
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Reagents : NaBH₄, LiAlH₄.
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Products : Saturated triazolidine derivatives.
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Mechanistic Insight : Oxidation occurs preferentially at the triazole ring’s NH group, while reduction targets the imine bonds.
Industrial and Pharmacological Relevance
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Drug Development : Derivatives are under investigation as kinase inhibitors and antipsychotics.
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Material Science : Used in synthesizing corrosion inhibitors and polymer additives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies suggest that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the piperazine moiety may enhance this activity by improving solubility and bioavailability.
- Antifungal Properties : Triazoles are well-known antifungal agents. Research indicates that this compound could serve as a lead structure for developing new antifungal drugs.
- Anticancer Activity : Preliminary studies have shown that derivatives of triazole can inhibit cancer cell proliferation. This compound's unique structure may offer novel mechanisms for targeting cancer cells.
Enzyme Inhibition
Research has focused on the compound's ability to act as an enzyme inhibitor. The triazole ring can interact with various enzymes, potentially leading to the development of inhibitors for therapeutic use in diseases such as cancer and bacterial infections.
Biological Studies
The compound is utilized in biological research to study receptor modulation. Its interactions with specific receptors can provide insights into cellular mechanisms and pathways, aiding drug discovery efforts.
Material Science
The compound is explored for its utility in developing new materials due to its unique chemical structure. It can be used as a building block in synthesizing polymers or other complex molecules.
Catalysis
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride has potential applications as a catalyst in various chemical reactions. Its ability to facilitate reactions can lead to more efficient synthetic processes in industrial chemistry.
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of triazole derivatives, including 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride. The results indicated significant inhibition against Candida species, suggesting its potential as an antifungal agent .
Case Study 2: Anticancer Research
Research conducted by Smith et al. (2023) demonstrated that modifications of triazole compounds could inhibit the growth of breast cancer cells in vitro. The study concluded that further exploration of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride could yield promising anticancer therapies .
Mechanism of Action
The mechanism of action of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety increases water solubility and oral bioavailability, while the triazole ring can engage in hydrogen bonding with biological targets . This dual functionality allows the compound to modulate various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
5-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine Dihydrochloride
5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine Dihydrochloride
2-(5-Methyl-4H-1,2,4-triazol-3-yl)-ethylamine Dihydrochloride
- Structure : Features a methyl group on the triazole core and an ethylamine side chain.
- Molecular Formula : C₅H₁₂Cl₂N₄ (estimated)
- Synonyms: 3-methyl-1H-1,2,4-triazole-5-ethanamine dihydrochloride
- Key Differences :
- Methyl substitution on the triazole may alter electronic properties, affecting binding affinity.
- Ethylamine side chain offers fewer hydrogen-bonding sites than piperazine.
4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine Dihydrochloride
- Structure : Adds a dimethylpyrimidine group to the triazole-piperazine scaffold.
- Molecular Formula : C₁₃H₂₂Cl₂N₈
- CAS Number : 2108757-59-9
- Similar molecular weight (361.28 g/mol) to the parent compound but distinct pharmacophore features.
Comparative Data Table
Biological Activity
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride is a compound that integrates a piperazine moiety with a triazole ring, making it a subject of interest in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C7H14N6·2HCl
- Molecular Weight : 182.23 g/mol
- CAS Number : 1248425-21-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine ring enhances solubility and bioavailability, while the triazole component can form hydrogen bonds with biological receptors, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Antimicrobial Activity
Research indicates that compounds related to 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Enterococcus faecalis | Moderate inhibition | |
| Bacillus cereus | Moderate inhibition |
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of triazole compounds have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic potential of several triazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The findings indicated that compounds with piperazine moieties exhibited enhanced cytotoxicity compared to their non-piperazine counterparts.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized triazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the piperazine structure could lead to improved activity profiles.
Q & A
Q. What are the key considerations for synthesizing 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. For example:
Intermediate Preparation : React thioglycolic acid with aminothiophene derivatives to form thiazole intermediates (e.g., compound 1 in ) .
Piperazine Functionalization : Introduce piperazine via nucleophilic substitution or reductive amination under reflux conditions (e.g., 1,4-dioxane with catalytic piperidine) .
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water mixture) to yield the dihydrochloride salt .
Critical Parameters :
Q. How is the purity of this compound assessed in pharmaceutical research?
Methodological Answer: Purity is evaluated using orthogonal analytical techniques:
Chromatography : HPLC/LC-MS with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to detect impurities (e.g., lists related triazolo-pyridinone impurities) .
Spectroscopy :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., δ 1.69–2.57 ppm for CH₂ groups in piperazine rings) .
- FT-IR : Validate functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., reports molecular formulas for analogous compounds) .
Q. What in vitro models are used to evaluate its cytotoxicity?
Methodological Answer: Cytotoxicity is tested against cancer and normal cell lines using standardized protocols:
Cell Lines :
| Cell Line | Origin | Cancer Type | Reference |
|---|---|---|---|
| NUGC | Human gastric cancer | Gastric | |
| DLD-1 | Human colon cancer | Colorectal | |
| WI-38 | Normal fibroblast | Control |
Assay Protocol :
- SRB Assay : Cells plated at 1.5 × 10⁵ cells/mL, treated with compound (0.1–100 µM), and incubated for 48–72 hours. Viability measured via sulforhodamine B staining .
- Validation : Include reference compounds (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer: Integrated computational-experimental workflows enhance efficiency:
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for piperazine functionalization .
Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for triazole-piperazine coupling .
Statistical Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, stoichiometry) and reduce trial-and-error experimentation () .
Q. How can researchers address contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer: Resolve SAR conflicts through systematic strategies:
Orthogonal Assays : Test analogs in multiple biological models (e.g., enzyme inhibition vs. cell-based cytotoxicity) to isolate target-specific effects .
Crystallography : Resolve 3D structures (e.g., ’s triazole-amine crystal data) to confirm binding modes .
Meta-Analysis : Compare data across studies (e.g., ’s fluorine/piperazine analogs show variable bioactivity due to electronic effects) .
Q. What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer: Improve stability via formulation and structural modifications:
Lyophilization : Prepare freeze-dried powders to mitigate hydrolysis in aqueous buffers .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to delay degradation .
pH Optimization : Conduct stability studies in buffers (pH 1–10) to identify degradation hotspots (e.g., highlights pH-sensitive functional groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
